1,2,3-Trimethylcyclopentene

Boiling Point Volatility Distillation

1,2,3-Trimethylcyclopentene (CAS 473-91-6) is a trisubstituted cyclopentene (C₈H₁₄, MW 110.20) featuring three methyl substituents at contiguous ring positions 1, 2, and 3 across the endocyclic double bond. This substitution pattern imparts a distinct combination of steric and electronic properties — higher boiling point, higher density, and elevated flash point — that distinguish it from other trimethylcyclopentene isomers such as 1,5,5-trimethylcyclopentene (CAS 62184-83-2) and from its saturated counterpart 1,2,3-trimethylcyclopentane (CAS 2815-57-8).

Molecular Formula C8H14
Molecular Weight 110.20 g/mol
CAS No. 473-91-6
Cat. No. B13819373
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,3-Trimethylcyclopentene
CAS473-91-6
Molecular FormulaC8H14
Molecular Weight110.20 g/mol
Structural Identifiers
SMILESCC1CCC(=C1C)C
InChIInChI=1S/C8H14/c1-6-4-5-7(2)8(6)3/h6H,4-5H2,1-3H3
InChIKeyYNEQKUWRFVQFPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2,3-Trimethylcyclopentene Procurement Guide: Molecular Identity, Key Physicochemical Signatures, and Structural Differentiation for Scientific Sourcing


1,2,3-Trimethylcyclopentene (CAS 473-91-6) is a trisubstituted cyclopentene (C₈H₁₄, MW 110.20) featuring three methyl substituents at contiguous ring positions 1, 2, and 3 across the endocyclic double bond [1]. This substitution pattern imparts a distinct combination of steric and electronic properties — higher boiling point, higher density, and elevated flash point — that distinguish it from other trimethylcyclopentene isomers such as 1,5,5-trimethylcyclopentene (CAS 62184-83-2) and from its saturated counterpart 1,2,3-trimethylcyclopentane (CAS 2815-57-8) [2][3]. The compound is a colorless liquid with a characteristic hydrocarbon odor, and its combustion enthalpy (ΔcH°liquid = –5031.3 kJ/mol) provides a validated thermodynamic reference point for energy-balance calculations in synthetic route design [1].

Why 1,2,3-Trimethylcyclopentene Cannot Be Interchanged with Other Trimethylcyclopentene Isomers or Saturated Analogs in Research and Industrial Workflows


Structural isomerism among trimethylcyclopentenes — where methyl groups occupy different positions on the five-membered ring — generates measurable divergence across multiple thermophysical and transport properties that directly impact downstream performance in synthesis, separation, and formulation. The contiguous 1,2,3-substitution pattern of the target compound creates a uniquely congested alkene environment that elevates the normal boiling point by approximately 9 °C relative to the gem-dimethyl isomer 1,5,5-trimethylcyclopentene (120.4 vs. 111.3 °C at 760 mmHg), and by over 4 °C relative to the fully saturated 1,2,3-trimethylcyclopentane (116.3 °C) . These differences are not merely academic: they shift GC retention times, alter fractional distillation cut points, and modify vapour-phase concentration profiles in headspace-dependent applications. Substituting one isomer for another without accounting for these quantitative offsets will introduce systematic error into any method where volatility, phase partitioning, or combustion energetics govern the outcome [1].

Quantitative Differentiation Evidence for 1,2,3-Trimethylcyclopentene vs. Closest Structural Analogs: Head-to-Head Property Comparisons


Normal Boiling Point Elevation: 1,2,3-Trimethylcyclopentene vs. 1,5,5-Trimethylcyclopentene at Atmospheric Pressure

The contiguous 1,2,3-methyl substitution pattern on the cyclopentene ring raises the normal boiling point substantially above that of the gem-dimethyl isomer 1,5,5-trimethylcyclopentene. ACD/Labs-predicted values at 760 mmHg show 120.4 ± 7.0 °C for the target compound versus 111.3 ± 7.0 °C for the comparator, a difference of +9.1 °C . This trend is corroborated by the experimentally determined boiling point of the target compound at 395.1 K (121.95 °C) reported by Fenske, Braun et al. (1947) and compiled in the NIST/TRC database, placing the target approximately 5–6 °C above the 116.0 °C calculated boiling point reported for 1,5,5-trimethylcyclopentene at 760 mmHg [1].

Boiling Point Volatility Distillation

Flash Point and Vapour Pressure Divergence: Safety and Handling Implications for 1,2,3-Trimethylcyclopentene vs. 1,5,5-Trimethylcyclopentene

The target compound exhibits a flash point of 11.8 °C versus 2.2 °C for 1,5,5-trimethylcyclopentene, representing a +9.6 °C safety margin that shifts the substance from a highly flammable liquid (storage below ambient) toward one manageable at standard laboratory conditions without active cooling . Concurrently, the vapour pressure of the target at 25 °C is 18.3 mmHg, markedly lower than the 26.9 mmHg of the comparator — a –8.6 mmHg (32%) reduction that translates to lower equilibrium headspace concentration under identical vessel conditions .

Flash Point Vapour Pressure Safety

Density and Refractive Index Differentiation: Purity Verification Metrics for 1,2,3-Trimethylcyclopentene vs. 1,5,5-Trimethylcyclopentene

Experimentally reported density for 1,5,5-trimethylcyclopentene is 0.7845 g/cm³ at 20 °C (CAS Common Chemistry), while the target compound is reported at 0.8039 g/cm³ (ChemicalBook), yielding a density difference of +0.0194 g/cm³ (+2.5%) [1]. The refractive index (nD) of the target is 1.4464 versus 1.442 for the comparator, a difference of +0.0044 . These dual orthogonal metrics provide a robust two-parameter fingerprint for identity confirmation and isomer purity assessment by simple benchtop measurements.

Density Refractive Index Quality Control

Enthalpy of Vaporization and Combustion: Thermal Budget Differentiation for 1,2,3-Trimethylcyclopentene vs. Saturated and Isomeric Analogs

The enthalpy of vaporization (ΔvapH) of the target compound is predicted at 34.4 ± 0.8 kJ/mol, compared to 33.5 ± 0.8 kJ/mol for 1,5,5-trimethylcyclopentene and 34.0 ± 0.8 kJ/mol for the saturated 1,2,3-trimethylcyclopentane . Although differences are modest (~0.4–0.9 kJ/mol), the target's combustion enthalpy has been experimentally determined as ΔcH°liquid = –5031.3 kJ/mol (Zubova, 1901), providing a directly measured reference point absent for the comparator isomers [1]. The higher vapourisation enthalpy of the target relative to the 1,5,5-isomer (34.4 vs. 33.5 kJ/mol) is consistent with stronger intermolecular interactions arising from the contiguous alkyl substitution pattern.

Enthalpy of Vaporization Combustion Enthalpy Thermodynamics

Octanol-Water Partition Coefficient (LogP): Differential Hydrophobicity and Environmental Fate of 1,2,3-Trimethylcyclopentene vs. 1,5,5-Trimethylcyclopentene

The predicted LogP (octanol-water partition coefficient) for the target compound is 4.00 (ACD/LogP), compared to 3.95 for 1,5,5-trimethylcyclopentene — a difference of +0.05 log units . This modest but reproducible difference translates to a higher predicted bioconcentration factor (BCF) of 371.20 for the target versus 267.43 for the comparator (+39%) and a higher soil organic carbon-water partition coefficient (KOC) of 2403.97 versus 1901.11 (+26%) . While the LogP values themselves differ only marginally, the amplified downstream effect on environmental fate parameters is significant for regulatory submission contexts where modeled BCF and KOC values influence hazard classification.

LogP Hydrophobicity Environmental Partitioning

High-Confidence Application Scenarios for 1,2,3-Trimethylcyclopentene Based on Quantitatively Verified Differentiation


GC Method Development and Isomer-Specific Quantification in Complex Hydrocarbon Mixtures

The +9.1 °C boiling point advantage of 1,2,3-trimethylcyclopentene over 1,5,5-trimethylcyclopentene provides sufficient chromatographic resolution on standard non-polar capillary columns (e.g., DB-5, 30 m × 0.25 mm) to achieve baseline separation under typical temperature-programmed conditions . Coupled with a refractive index differential of 0.0044, dual-detector (FID + RI) confirmation of isomer identity becomes routine, enabling accurate quantification of this specific isomer in petroleum reformate streams, MTO (methanol-to-olefins) product distributions, or terpene-derived hydrocarbon blends .

Flammable Solvent Replacement in Open-Vessel Organic Synthesis Requiring Reduced Fire Hazard

The flash point of 1,2,3-trimethylcyclopentene (11.8 °C) sits above the threshold for Room Temperature Ionic Liquid alternatives but below ambient in warm climates, offering a narrow but practically useful window for processes where 1,5,5-trimethylcyclopentene (flash point 2.2 °C) would require explosion-proof refrigeration . The 32% lower vapour pressure further reduces the rate of airborne concentration build-up in fume hood environments, lowering the required ventilation air change rate to maintain concentrations below occupational exposure limits .

Thermodynamic Reference Standard for Combustion Calorimetry and Reaction Enthalpy Calculations

The experimentally determined combustion enthalpy of –5031.3 kJ/mol, validated and compiled by NIST from primary literature (Zubova, 1901), makes 1,2,3-trimethylcyclopentene a defensible secondary standard for calibrating bomb calorimeters and for anchoring group-contribution methods in computational thermochemistry [1]. In contrast, neither 1,5,5-trimethylcyclopentene nor 2,3,4-trimethylcyclopentene has published experimental combustion data in the NIST archive, preventing their use in validated thermodynamic workflows [1].

Environmental Fate Modeling and Regulatory Submission for Cycloalkene-Derived Agrochemical Intermediates

The predicted BCF of 371.20 and KOC of 2403.97 for 1,2,3-trimethylcyclopentene represent a 39% and 26% increase, respectively, over the corresponding values for the 1,5,5-isomer . When this compound serves as a synthetic intermediate in an agrochemical registration dossier, substituting environmental fate data from the wrong isomer would understate bioaccumulation potential by over one-third — a gap likely to trigger data rejection by regulatory agencies. Procurement specifications must therefore mandate the correct isomer and provide the CAS-defined identity with supporting density/RI measurements .

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